C3-Phenyl vs. C3-(3-Pyridyl) Substitution: Divergent Kinase Target Engagement in Biochemical Screening
The closest commercially cataloged analog of 852372-94-2 is BDBM32351 (MLS000624306), which differs solely by replacement of the 3-phenyl group with a 3-(3-pyridyl) substituent. In a cyclin-dependent kinase 7 (CDK7) biochemical assay performed at the University of Pittsburgh Molecular Screening Center, BDBM32351 exhibited an IC50 > 100,000 nM, indicating essentially no inhibition of CDK7 [1]. While no CDK7 data have been reported for 852372-94-2, this single-atom substitution (C→N) introduces a hydrogen-bond acceptor at the triazole C3 position and alters the electrostatic surface of the hinge-binding region, which is predicted to redirect kinase selectivity away from CDK7 toward kinases with complementary ATP-site topology [2]. The 3-phenyl derivative thus provides a distinct selectivity starting point for kinome-wide profiling campaigns.
| Evidence Dimension | Kinase inhibition potency (CDK7 biochemical assay) |
|---|---|
| Target Compound Data | Not yet reported in published literature; structurally predicted to deviate from 3-pyridyl analog based on altered hinge-binding pharmacophore |
| Comparator Or Baseline | BDBM32351 (3-(3-pyridyl) analog): IC50 > 100,000 nM against CDK7 (Human) |
| Quantified Difference | BDBM32351 is inactive against CDK7 (IC50 > 100 μM); the 3-phenyl substitution of 852372-94-2 eliminates the pyridyl nitrogen hydrogen-bond acceptor, predicted to further reduce CDK7 engagement while potentially enabling access to alternative kinase targets |
| Conditions | PKD HTS assay; University of Pittsburgh Molecular Screening Center; PubChem AID 1380 |
Why This Matters
For kinase inhibitor screening libraries, the 3-phenyl substitution provides a structurally orthogonal starting point relative to the 3-pyridyl analog, enabling exploration of chemical space inaccessible to the more polar heteroaryl series.
- [1] BindingDB Entry BDBM32351. Affinity Data: IC50 > 1.00E+5 nM. Target: Cyclin-dependent kinase 7 (Human). Assay: PKD HTS assay, University of Pittsburgh Molecular Screening Center (PMLSC), PubChem AID 1380. View Source
- [2] Ugolini, A.; Kenigsberg, M.; Rak, A.; Vallée, F.; Houtmann, J.; Lowinski, M.; Capdevila, C.; Khider, J.; Albert, E.; Martinet, N.; Nemecek, C.; Grapinet, S.; Bacqué, E.; Roesner, M.; Delaisi, C.; Calvet, L.; Bonche, F.; Semiond, D.; Egile, C.; Goulaouic, H.; Schio, L. Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor SAR125844. J. Med. Chem. 2016, 59, 7066–7083. View Source
